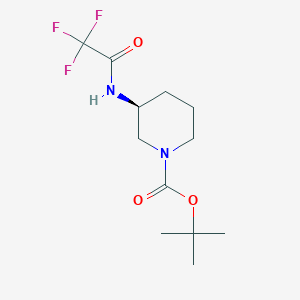

tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- is a complex organic compound with a molecular formula of C16H23N5O3

Métodos De Preparación

The synthesis of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves several steps. One common synthetic route includes the reaction of 1-Piperidinecarboxylic acid with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar compounds include:

®-(-)-3-Piperidinecarboxylic acid: Known for its role as an inhibitor of γ-aminobutyric acid uptake.

Pipecolinic acid: Used in peptide synthesis and as a replacement for proline in peptidomimetic syntheses.

tert-butyl ®-3-(4-amino-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate:

The uniqueness of 1-Piperidinecarboxylic acid, 3-[(2,2,2-trifluoroacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- lies in its trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

tert-Butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a trifluoroacetamido group, which contributes to its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C13H18F3N1O2 with a molecular weight of approximately 293.29 g/mol. The trifluoroacetamido group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. The trifluoroacetamido group can form hydrogen bonds with biological molecules, modulating their activity. The piperidine ring contributes to the compound's stability and bioavailability, allowing it to effectively engage with various molecular targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures can inhibit viral replication, making them potential candidates for antiviral drug development .

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to various biochemical pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Research Findings

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluoroacetamido Group : The piperidine derivative is reacted with trifluoroacetic anhydride in the presence of a base such as triethylamine.

- Esterification : The final step involves esterification using tert-butyl alcohol and a catalyst like sulfuric acid.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of various piperidine derivatives against influenza virus strains. Results indicated that derivatives containing trifluoromethyl groups exhibited enhanced antiviral activity compared to their non-fluorinated counterparts .

Study 2: Enzyme Inhibition Profile

In another investigation focused on enzyme inhibition, this compound was tested against several kinases involved in cancer progression. The results demonstrated significant inhibition rates, suggesting its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral, Enzyme Inhibition | Hydrogen bonding interactions |

| Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate | Anticancer | Kinase inhibition |

| Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate | Anti-inflammatory | Modulation of inflammatory pathways |

Propiedades

Número CAS |

1002359-96-7 |

|---|---|

Fórmula molecular |

C12H19F3N2O3 |

Peso molecular |

296.29 g/mol |

Nombre IUPAC |

tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)/t8-/m0/s1 |

Clave InChI |

ULGZYWKGIRXYNM-QMMMGPOBSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C(F)(F)F |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.